molecular formula C26H24N2O4S B297738 2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide

2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide

Cat. No. B297738
M. Wt: 460.5 g/mol
InChI Key: NXNZWLKSXJSTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide, commonly known as "MSA", is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

MSA works by inhibiting the activity of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and division. Additionally, MSA has been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
MSA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and protect against neuronal damage in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using MSA in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a valuable tool for studying these processes. However, one limitation is that MSA can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for research purposes.

Future Directions

There are several potential future directions for research involving MSA. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of MSA and its effects on various signaling pathways in the body. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing and purifying MSA for use in lab experiments.

Synthesis Methods

MSA can be synthesized through a multi-step process involving the reaction of 2-naphthylamine with 4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyacetamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

MSA has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit certain enzymes and signaling pathways has been shown to have a positive effect on these conditions.

properties

Product Name

2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C26H24N2O4S/c1-19-11-15-23(16-12-19)33(30,31)28(24-9-5-6-10-25(24)32-2)18-26(29)27-22-14-13-20-7-3-4-8-21(20)17-22/h3-17H,18H2,1-2H3,(H,27,29)

InChI Key

NXNZWLKSXJSTFU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4OC

Origin of Product

United States

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